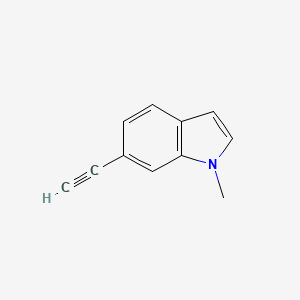

6-Ethynyl-1-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKLCOJZMWRMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Spectroscopic Guide to 6-Ethynyl-1-methyl-1H-indole: Elucidating Molecular Structure through NMR, IR, and MS Data

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Ethynyl-1-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and practical insights. Our objective is to empower researchers to confidently identify and characterize this and similar molecules.

Introduction: The Significance of this compound

Indole derivatives are a cornerstone of many biologically active compounds. The introduction of an ethynyl group at the C6 position and a methyl group at the N1 position creates a molecule with unique electronic and steric properties, making it a valuable building block for novel therapeutics and functional materials. Accurate and unambiguous structural confirmation is paramount, and for this, we turn to the triumvirate of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide will dissect the expected spectroscopic signature of this compound, providing a detailed rationale for the interpretation of its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the aromaticity of the indole ring, the electronegativity of the nitrogen atom, and the anisotropic effects of the alkyne group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (alkyne) | ~3.1 | s | - | 1H |

| H2 | ~7.1 | d | ~3.0 | 1H |

| H3 | ~6.5 | d | ~3.0 | 1H |

| H4 | ~7.6 | d | ~8.5 | 1H |

| H5 | ~7.2 | dd | ~8.5, ~1.5 | 1H |

| H7 | ~7.5 | d | ~1.5 | 1H |

| N-CH₃ | ~3.8 | s | - | 3H |

Interpretation and Rationale:

-

Aromatic Protons (H2, H3, H4, H5, H7): The protons on the indole ring will resonate in the aromatic region (δ 6.5-8.0 ppm). The specific shifts and coupling patterns are characteristic of the substitution pattern. H4 and H5 will show a larger coupling constant due to their ortho relationship. H7 will appear as a doublet due to coupling with H5. H2 and H3, on the pyrrole ring, will exhibit a smaller coupling constant.

-

Alkynyl Proton: The terminal alkyne proton is expected to appear in the range of δ 2.0-3.0 ppm.[1] This seemingly upfield shift for a proton attached to a π-system is due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the bond.

-

N-Methyl Protons: The protons of the methyl group attached to the nitrogen will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation and instrumentation are the same as for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~128 |

| C3 | ~101 |

| C3a | ~129 |

| C4 | ~122 |

| C5 | ~124 |

| C6 | ~118 |

| C7 | ~110 |

| C7a | ~137 |

| C (alkyne, C≡CH) | ~83 |

| CH (alkyne, C≡C H) | ~78 |

| N-CH₃ | ~33 |

Interpretation and Rationale:

-

Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The quaternary carbons (C3a, C6, and C7a) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Alkynyl Carbons: The sp-hybridized carbons of the alkyne group typically appear in the range of δ 65-85 ppm.[2] The carbon attached to the proton (C≡C H) will be slightly upfield compared to the carbon attached to the indole ring.

-

N-Methyl Carbon: The carbon of the N-methyl group will be found in the aliphatic region, typically around δ 30-35 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. For this compound, the key signatures will be from the terminal alkyne and the aromatic system.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic, N-CH₃) | 2950-2850 | Medium |

| C≡C stretch (alkyne) | 2150-2100 | Weak to medium |

| C=C stretch (aromatic) | 1600-1450 | Medium to strong |

Interpretation and Rationale:

-

Terminal Alkyne: The most diagnostic peaks for the ethynyl group are the ≡C-H stretch, which appears as a strong, sharp band around 3300 cm⁻¹, and the C≡C triple bond stretch, which is found in a relatively uncongested region of the spectrum between 2100-2260 cm⁻¹.[3] The intensity of the C≡C stretch can be weak.[4]

-

Aromatic System: The C-H stretching vibrations of the indole ring will appear just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring will be observed as a series of bands in the 1600-1450 cm⁻¹ region.

-

N-Methyl Group: The C-H stretching of the methyl group will be visible in the 2950-2850 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules, which causes fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): m/z = 155.0735 (for C₁₁H₉N)

-

Key Fragment Ions:

-

m/z = 154 ([M-H]⁺): Loss of a hydrogen radical.

-

m/z = 140 ([M-CH₃]⁺): Loss of the N-methyl group.

-

m/z = 130: A common fragment for methylindoles.[5]

-

m/z = 129: Loss of acetylene (C₂H₂) from the molecular ion.

-

m/z = 115: Further fragmentation of the indole ring.

-

Interpretation and Rationale:

The fragmentation of this compound under EI conditions will be dictated by the stability of the resulting ions. The indole ring is relatively stable, so fragmentation will likely involve the substituents. The loss of the methyl group is a common fragmentation pathway for N-methylindoles.[5] The ethynyl group can be lost as a neutral acetylene molecule. The base peak in the spectrum of 1-methylindole is the molecular ion, and a similar behavior is expected here.[5]

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how NMR, IR, and MS data are used in concert to confirm the structure of this compound.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of how modern analytical techniques provide a detailed molecular portrait. By understanding the principles behind NMR, IR, and MS, and by carefully interpreting the resulting data, researchers can confidently confirm the structure of this and other novel compounds, accelerating the pace of discovery in drug development and materials science.

References

-

PubChem. 1H-Indole, 6-methyl-. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

NIST. 1H-Indole, 1-methyl-. National Institute of Standards and Technology. [Link]

-

PubChem. 1-Methylindole. National Center for Biotechnology Information. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

University of Calgary. IR: alkynes. [Link]

-

ResearchGate. Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. [Link]

-

PMC. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

-

OpenOChem Learn. Alkynes. [Link]

-

Journal of Chemical & Engineering Data. Synthesis and Spectral Characterization of 2-Substituted Indole Derivatives. [Link]

-

ResearchGate. Study of Mass Spectra of Some Indole Derivatives. [Link]

-

Indian Journal of Pure & Applied Physics. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. [Link]

-

YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

MDPI. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. [Link]

-

Michigan State University. Interpreting NMR spectra. [Link]

-

RSC Publishing. Optical properties of 3-substituted indoles. [Link]

-

YouTube. ch335: sample alkyne NMR problem. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]

-

ACS Publications. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

-

ACS Publications. Mass spectrometry of simple indoles. [Link]

-

MDPI. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]

-

ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region.. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

-

Organic Chemistry Portal. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[3][6]-Aryl Shift. [Link]

-

Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link]

-

Dummies. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

-

The Royal Society of Chemistry. Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal. [Link]

-

ACS Publications. Synthesis and spectral characterization of 2-substituted indole derivatives. [Link]

-

The Royal Society of Chemistry. Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. [Link]

-

MDPI. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]

Sources

stability and storage conditions for 6-Ethynyl-1-methyl-1H-indole

An In-depth Technical Guide to the Stability and Storage of 6-Ethynyl-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indole derivative that, like many indole-containing compounds, holds potential interest for biological and pharmaceutical research. The indole nucleus is a significant heterocyclic system found in numerous natural products and drugs, exhibiting a wide range of biological activities.[1][2] The incorporation of a reactive ethynyl (acetylene) group provides a versatile chemical handle for further synthetic modifications, such as click chemistry, making it a valuable building block. However, the very features that make this molecule synthetically useful—the electron-rich indole ring and the reactive terminal alkyne—also present specific challenges regarding its chemical stability.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers detailed, field-proven recommendations for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Profile

To understand the stability of this compound, it is essential to first consider its fundamental properties. While specific experimental data for this exact compound is not widely published, we can infer its characteristics from its constituent parts: the 1-methyl-1H-indole core and the ethynyl substituent.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₁H₉N | Derived from structure |

| Molecular Weight | 155.19 g/mol | Calculated from formula |

| Appearance | Likely a solid or viscous liquid, potentially yellow to brown. | Inferred from related compounds like 1-methylindole, which is a yellow viscous liquid.[3] |

| Core Structure | A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, with a methyl group on the nitrogen. | Standard chemical definition. The indole ring is generally stable.[4][5] |

| Key Functional Group | Terminal Alkyne (-C≡CH) | This group is highly reactive and a primary site of potential degradation. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) and sparingly soluble in water. | Inferred from the properties of 1-methylindole.[6] |

Core Stability Challenges & Degradation Pathways

The stability of this compound is governed by the reactivity of its two primary structural motifs: the indole ring and the terminal alkyne. Several environmental factors can promote degradation.

Key Factors Influencing Stability:

-

Oxygen: The presence of atmospheric oxygen is a significant threat. The electron-rich indole ring can be susceptible to oxidation, and terminal alkynes can undergo oxidative cleavage.[7][8]

-

Light: Many aromatic and unsaturated compounds are light-sensitive. UV radiation can provide the activation energy for polymerization or oxidation reactions.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Heat should be avoided during storage.[9][10]

-

Acids/Bases: Strong acids can cause polymerization of the indole ring.[11] While some alkynes are stable to base, strong bases can deprotonate the terminal alkyne, potentially leading to undesired reactions.

-

Metals: Terminal alkynes can form explosive acetylides with certain metals, particularly unalloyed copper, silver, and mercury.[9][12] Contact with these metals must be strictly avoided.

Potential Degradation Pathways

The primary degradation routes are likely oxidative in nature.

-

Oxidative Cleavage of the Alkyne: Terminal alkynes can be cleaved by strong oxidizing agents like ozone or potassium permanganate to form a carboxylic acid and carbon dioxide.[7] While ambient oxygen is a much weaker oxidant, slow degradation over time via autoxidation is a plausible concern, especially in the presence of light or metal catalysts.

-

Oxidation of the Indole Ring: The indole nucleus, particularly at the C2-C3 double bond of the pyrrole ring, is susceptible to oxidation. This can lead to the formation of various oxindole or kynurenine-type derivatives, breaking the aromaticity and altering the compound's biological and chemical properties.

Below is a diagram illustrating a potential oxidative degradation pathway for the ethynyl group.

Caption: A potential pathway for the oxidative degradation of the terminal alkyne.

Recommended Storage and Handling Protocols

Based on the chemical principles governing the stability of indoles and alkynes, the following protocols are recommended to maximize the shelf-life and integrity of this compound.

Recommended Storage Conditions

This table summarizes the ideal storage conditions. The rationale is grounded in mitigating the risks identified in the previous section.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Low temperatures significantly slow the rate of all potential degradation reactions. Recommendations for similar indole derivatives suggest -20°C for multi-year stability.[13] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation of both the alkyne and the indole ring. |

| Light | Store in an amber vial or protect from light. | Prevents light-catalyzed degradation and polymerization. |

| Container | Use a tightly sealed glass vial with a PTFE-lined cap. | Prevents exposure to moisture and air. Avoids plasticizers or contaminants from other container types. Ensures a non-reactive surface. |

| Handling Area | Avoid contact with incompatible metals (Cu, Ag, Hg). | Prevents the formation of potentially explosive metal acetylides.[9][12] Use stainless steel, glass, or PTFE spatulas. |

Best Practices for Handling

-

Weighing and Aliquoting: Whenever possible, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound. Minimize the time the container is open. For frequent use, it is best to prepare aliquots from a main stock to avoid repeated warming/cooling cycles and exposure of the bulk material.

-

Solution Preparation: For creating stock solutions, use high-purity, anhydrous solvents (e.g., DMSO, DMF). Once in solution, especially at low concentrations, the compound may be more susceptible to degradation. It is recommended to store stock solutions at -80°C for long-term stability.[13] Purging the headspace of the vial with argon or nitrogen before sealing is a best practice.

Protocol for Assessing Compound Stability

To ensure the integrity of this compound, especially after long-term storage or before use in critical experiments, its purity should be verified. A long-term stability study can be conducted as follows.

Experimental Workflow: Long-Term Stability Assessment

Caption: Workflow for conducting a long-term stability study of the compound.

Step-by-Step Protocol

-

Initial Characterization (Time-Zero):

-

Obtain a high-resolution ¹H NMR spectrum of the neat compound or in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). This will serve as the primary identity and purity benchmark.

-

Develop an HPLC-UV method capable of resolving the parent compound from potential impurities. Determine the peak purity at T=0.

-

Obtain an LC-MS spectrum to confirm the mass of the parent compound.

-

-

Sample Preparation for Storage:

-

Aliquot approximately 1-5 mg of the solid compound into several amber glass vials.

-

Purge each vial with argon or nitrogen, seal tightly, and wrap the cap with parafilm.

-

Prepare a concentrated stock solution (e.g., 10 mM in anhydrous DMSO). Aliquot this solution into amber glass vials, purge with inert gas, and seal.

-

-

Storage Conditions:

-

Store sets of solid and solution aliquots under various conditions:

-

Recommended: -20°C, protected from light.

-

Accelerated: 4°C and Room Temperature (~25°C), protected from light.

-

Forced Degradation (Optional): 40°C with 75% relative humidity (if a stability chamber is available).

-

-

-

Time-Point Analysis:

-

At designated time points (e.g., 1 month, 3 months, 6 months, 1 year), remove one aliquot from each storage condition.

-

Analyze the solid sample by ¹H NMR and HPLC-UV.

-

Analyze the solution sample by HPLC-UV.

-

Compare the results to the time-zero data. Look for:

-

A decrease in the area of the main peak in the HPLC chromatogram.

-

The appearance of new peaks (degradants).

-

Changes in the ¹H NMR spectrum (new signals, diminished intensity of parent signals).

-

-

-

Data Interpretation:

-

Quantify the purity of the compound at each time point. A compound is often considered stable if its purity remains above 95% of the initial value.

-

If significant degradation is observed, use LC-MS to identify the mass of the major degradants to help confirm the degradation pathways.

-

Conclusion

While this compound is a promising synthetic intermediate, its chemical nature necessitates careful handling and storage to prevent degradation. The primary vulnerabilities are the terminal alkyne and the indole ring, which are susceptible to oxidation. By adhering to the protocols outlined in this guide—specifically, by storing the compound as a solid at or below -20°C under an inert atmosphere and protected from light—researchers can ensure its long-term integrity and the validity of their experimental results. Regular analytical verification is recommended as a best practice for quality control in any research setting.

References

-

The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]

-

Wikipedia. (2024). 1-Methylindole. Retrieved from [Link]

-

ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]

-

Scribd. (n.d.). Acetylene Cylinders Storage And Handling Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). The main n-alkanes degradation pathways (terminal and subterminal oxidation). Retrieved from [Link]

-

Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]

-

EIGA. (n.d.). The Safe Transport, Use and Storage of Acetylene Cylinders. Retrieved from [Link]

-

MDPI. (2023). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Retrieved from [Link]

-

ResearchGate. (n.d.). The terminal and subterminal oxidation pathways for aerobic n-alkane degradation. Retrieved from [Link]

-

ILMO Products Company. (n.d.). Using and Storing Acetylene Gas. Retrieved from [Link]

-

SlideShare. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]

-

NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC. Retrieved from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methylindole - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-methyl indole, 603-76-9 [thegoodscentscompany.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Indole synthesis [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. How to Handle and Store Acetylene Cylinders - Rexarc [rexarc.com]

- 11. uop.edu.pk [uop.edu.pk]

- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Ethynyl-Indole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and clinically approved drugs. Its inherent ability to mimic peptide structures and interact with a wide array of biological targets has cemented its status as a "privileged scaffold."[1][2] The introduction of an ethynyl group (–C≡CH) onto this versatile framework gives rise to ethynyl-indole derivatives, a class of compounds with nuanced and often enhanced biological activities. This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of ethynyl-indole derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The Indole Scaffold: A Foundation of Diverse Biological Activity

The indole ring system is a fundamental component of many biologically active molecules, contributing to a wide spectrum of pharmacological effects.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with numerous enzymes and receptors.[1] This inherent bioactivity has led to the development of indole-based drugs for a variety of therapeutic areas.

Anticancer Properties

Indole derivatives have demonstrated significant potential in oncology, targeting various hallmarks of cancer.[3] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, as well as the disruption of microtubule dynamics.

Kinase Inhibition: Many indole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] By binding to the ATP-binding site of kinases, these compounds can block downstream signaling and inhibit cancer cell growth.[1]

Tubulin Polymerization Inhibition: The disruption of microtubule formation and function is a validated strategy in cancer chemotherapy. Several indole-based compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]

Neuroprotective Effects

The indole scaffold is also implicated in neuroprotection, with derivatives showing promise in the context of neurodegenerative diseases like Alzheimer's. Their mechanisms often involve antioxidant properties and the modulation of pathways related to neuronal cell death.[5]

Antimicrobial and Antiviral Activities

The versatility of the indole nucleus extends to infectious diseases. Various indole derivatives have been reported to possess antibacterial, antifungal, and antiviral properties, making them attractive starting points for the development of new anti-infective agents.[6][7]

The Ethynyl Group: Modulating and Enhancing Biological Function

The introduction of an ethynyl group can profoundly influence the physicochemical properties and biological activity of the parent indole molecule. This small, rigid, and linear functional group can act as a pharmacophore, a reactive handle for further functionalization, or a modulator of binding affinity and selectivity.

Synthesis of Ethynyl-Indole Derivatives

The Sonogashira coupling is a powerful and widely used method for the synthesis of ethynyl-indole derivatives.[7] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

This protocol outlines a general procedure for the Sonogashira coupling of a halo-indole with a terminal alkyne.

Materials:

-

Halo-indole (e.g., 5-iodoindole)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dried reaction flask under an inert atmosphere, add the halo-indole, palladium catalyst, and CuI.

-

Add the anhydrous solvent, followed by the base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethynyl-indole derivative.[7]

Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle. The copper(I) cocatalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. An inert atmosphere is essential to prevent the oxidation of the palladium catalyst.

Sources

- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Reactivity of the Ethynyl Group in 6-Ethynyl-1-methyl-1H-indole

Abstract: The 6-Ethynyl-1-methyl-1H-indole scaffold is a cornerstone for innovation in medicinal chemistry and materials science. The terminal ethynyl group is not merely a structural feature but a highly versatile chemical handle, enabling a vast array of transformations for molecular elaboration. This guide provides an in-depth exploration of the core chemical reactivity of this ethynyl group, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices for key reaction classes, including cycloadditions, metal-catalyzed cross-couplings, and addition reactions. Each section presents not just the mechanism but also field-proven, detailed protocols, ensuring both theoretical understanding and practical applicability.

The Strategic Importance of this compound

The indole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets.[4] The introduction of an ethynyl group at the C6-position of the 1-methyl-1H-indole core dramatically enhances its utility as a building block. The C6 position is often challenging to functionalize directly, making the synthesis of C6-substituted indoles a significant area of research.[5]

The terminal alkyne of this compound serves as a powerful linchpin for molecular diversification. Its reactivity can be categorized into three primary domains, each offering a distinct pathway for structural modification:

-

Pericyclic Reactions: Engaging the π-system in cycloadditions.

-

Metal-Catalyzed Transformations: Forming new carbon-carbon and carbon-heteroatom bonds.

-

Addition Reactions: Transforming the triple bond into other functional groups.

This guide will illuminate these pathways, providing the technical foundation required to harness the full synthetic potential of this versatile molecule.

Core Reactivity Profile of the Ethynyl Group

The chemical behavior of the terminal alkyne in this compound is governed by the sp-hybridized carbons and the acidic terminal proton. This structure is primed for a variety of high-yield, specific transformations.

[3+2] Cycloaddition: The Gateway to Triazoles via "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6][7] This reaction provides an exceptionally reliable method for covalently linking the indole scaffold to other molecules, such as peptides, polymers, or fluorescent probes, through a stable 1,2,3-triazole bridge.[8][9]

Causality and Mechanism: The reaction's efficiency stems from the significant rate acceleration (10⁷ to 10⁸-fold) provided by the Cu(I) catalyst compared to the thermal Huisgen cycloaddition.[6] The catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with an organic azide in a stepwise mechanism that exclusively yields the 1,4-disubstituted triazole regioisomer. The reaction is robust, proceeding under mild, often aqueous conditions, and is tolerant of a vast array of functional groups, making it ideal for late-stage functionalization and bioconjugation.[7][10]

Caption: Workflow for a typical CuAAC reaction.

Experimental Protocol: Synthesis of 1-methyl-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-indole

-

Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 155 mg, 1.0 mmol) and benzyl azide (1.05 equiv, 140 mg, 1.05 mmol).

-

Solvent Addition: Add a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture to achieve a suspension.

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.05 equiv, 12.5 mg, 0.05 mmol) in 1 mL of water. In another vial, dissolve sodium ascorbate (0.10 equiv, 20 mg, 0.10 mmol) in 1 mL of water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture will typically turn a heterogeneous yellow-green color.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

-

Work-up and Isolation: Upon completion, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole product.

| Parameter | Value/Condition | Rationale |

| Catalyst System | CuSO₄ / Sodium Ascorbate | In situ reduction of Cu(II) to the active Cu(I) species.[6] |

| Solvent | t-Butanol / Water | A common, benign solvent system that facilitates dissolution of both organic and inorganic reagents. |

| Temperature | Room Temperature | The high efficiency of the catalyzed reaction allows for mild conditions, preserving sensitive functional groups. |

| Stoichiometry | ~1:1 Alkyne:Azide | The reaction is highly efficient, requiring only a slight excess of one reagent if desired. |

| Expected Yield | >90% | "Click" reactions are characterized by their high conversion and yields. |

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and versatile method for the formation of C(sp)-C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[11] This reaction is indispensable for synthesizing complex molecular architectures, enabling the direct attachment of the indole core to various aromatic and vinylic systems. It is co-catalyzed by palladium and copper complexes.[12][13]

Causality and Mechanism: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X). In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper acetylide. The key step is transmetalation, where the acetylide group is transferred from copper to the palladium complex. Subsequent reductive elimination from the palladium center yields the coupled product and regenerates the Pd(0) catalyst. The choice of palladium ligand, copper source, base, and solvent is critical for achieving high yields and preventing side reactions like homocoupling of the alkyne (Glaser coupling).

Caption: Key steps in the Sonogashira coupling mechanism.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (0.02 equiv, 23 mg, 0.02 mmol) and Copper(I) iodide (0.04 equiv, 7.6 mg, 0.04 mmol).

-

Reagent Addition: Add this compound (1.0 equiv, 155 mg, 1.0 mmol) and iodobenzene (1.1 equiv, 224 mg, 1.1 mmol).

-

Solvent and Base: Add anhydrous, degassed triethylamine (5 mL) as both the solvent and the base.

-

Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours. The formation of a salt precipitate (triethylammonium iodide) is typically observed.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-methyl-6-(phenylethynyl)-1H-indole.

| Parameter | Value/Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ | A common, robust Pd(0) source. Other catalysts like PdCl₂(PPh₃)₂ can also be used. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the copper acetylide intermediate.[11] |

| Base | Triethylamine (Et₃N) | Acts as an acid scavenger for the HX produced and helps deprotonate the alkyne. |

| Atmosphere | Inert (Ar or N₂) | Prevents oxidative degradation of the Pd(0) catalyst and suppresses oxidative homocoupling. |

| Expected Yield | 75-95% | The Sonogashira is generally a high-yielding reaction for this substrate class. |

Addition Reactions to the Triple Bond

The ethynyl group can undergo addition reactions, transforming the C≡C triple bond into a double or single bond and introducing new functional groups.

In the presence of a strong acid and a mercury(II) salt catalyst, water can be added across the triple bond. Following Markovnikov's rule, this reaction on a terminal alkyne like this compound will exclusively form a methyl ketone.[14] The reaction proceeds via an intermediate enol, which rapidly tautomerizes to the more stable keto form.

-

Significance: This reaction provides a direct route to convert the ethynyl functionality into a 6-acetyl group, a valuable synthon for further elaboration, such as aldol condensations or reductive aminations.

-

Protocol Synopsis: The alkyne is typically stirred in aqueous sulfuric acid with a catalytic amount of mercury(II) sulfate. The reaction yields the 1-(1-methyl-1H-indol-6-yl)ethan-1-one product.

The addition of hydrogen halides (HBr, HCl) across the triple bond also follows Markovnikov's rule.[15][16] The addition of one equivalent of HX will produce a vinyl halide. The addition of a second equivalent will result in a geminal dihalide, with both halogens attached to the same carbon.[17]

-

Significance: This creates vinyl halide intermediates, which are valuable substrates for other cross-coupling reactions (e.g., Suzuki, Heck), or geminal dihalides, which can be used in various synthetic transformations.

-

Protocol Synopsis: Bubbling HBr gas through a solution of the alkyne in a non-polar solvent or using a solution of HBr in acetic acid will yield the corresponding 6-(1-bromovinyl)-1-methyl-1H-indole (with one equivalent) or 6-(1,1-dibromoethyl)-1-methyl-1H-indole (with excess HBr).

Reduction of the Ethynyl Group

The triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane), providing access to the corresponding vinyl or ethyl-substituted indoles.

-

To Alkane (Full Reduction): Catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen atmosphere will fully reduce the alkyne to the corresponding 6-ethyl-1-methyl-1H-indole.

-

To cis-Alkene: Reduction using Lindlar's catalyst (a poisoned palladium catalyst) results in the syn-addition of hydrogen, selectively producing the cis-alkene, 1-methyl-6-vinyl-1H-indole.

-

To trans-Alkene: Dissolving metal reduction (e.g., sodium in liquid ammonia) results in the anti-addition of hydrogen, which for a terminal alkyne also yields the vinyl product.

Applications in Drug Discovery and Chemical Biology

The versatile reactivity of the ethynyl group makes this compound a highly valuable building block in modern drug discovery.[18]

-

Linker Chemistry: The CuAAC reaction is a premier tool for attaching the indole scaffold to linkers in applications like Antibody-Drug Conjugates (ADCs) or PROTACs, where precise and stable connections are paramount.

-

Fragment-Based Drug Design (FBDD): The ethynyl group itself can act as a unique fragment that forms specific interactions (e.g., hydrogen bonds, π-stacking) with a protein target. The subsequent chemical tractability allows for rapid "fragment growing" or "fragment linking" to improve binding affinity.

-

Metabolic Probes and Imaging Agents: Using click chemistry, the indole core can be conjugated to reporter tags like biotin or fluorophores, enabling the creation of chemical probes to study biological pathways or visualize target engagement in cells.

Conclusion

The chemical reactivity of the ethynyl group in this compound is a powerful engine for molecular innovation. The reliability of reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition and the Sonogashira coupling provides chemists with robust tools for C-C and C-N bond formation under mild conditions. Furthermore, classic addition and reduction reactions offer pathways to convert the alkyne into other key functional groups. A thorough understanding of these transformations and their underlying mechanisms allows researchers to strategically design and execute synthetic routes to novel therapeutics, molecular probes, and advanced materials, leveraging the privileged indole scaffold to its full potential.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Request PDF. (n.d.). 17 alpha-Ethynylestradiol Peptide Labeling by 'Click' Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2013, May 24). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Master Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Cu(I)-Catalyzed [3 + 3] Cycloaddition Reaction of Ethynyl Methylene Cyclic Carbamates and Azomethine Imines: Synthesis of 1,2,4-Triazinane Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

ResearchGate. (2023, July 6). Evaluation of the 5-ethynyl-1,3,3-trimethyl-3H-indole ligand for molecular materials applications. Retrieved from [Link]

-

RSC Publishing. (n.d.). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Addition of Hetaryllithium Compounds to 3Nitro1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines. Retrieved from [Link]

-

MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

-

ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Preparation of 6-Ethynylpteridine Derivatives by Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

- Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.

-

MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum Chemical Analysis and Experimental Study of the Cycloaddition Reaction between Aminoacetylenes and 6-Nitroindolizines. Retrieved from [Link]

-

PubMed. (2014, March 15). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Retrieved from [Link]

-

Pure. (n.d.). Click nucleophilic conjugate additions to activated alkynes. Retrieved from [Link]

-

Universidade Nova de Lisboa. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2020, December 8). 9.5 Hydrohalogenation of Alkynes | Organic Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Retrieved from [Link]

-

ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

ACS Publications. (2024, February 22). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Retrieved from [Link]

-

PubMed Central. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]

-

YouTube. (2023, July 10). Hydrohalogenation and Hydrations of Alkynes. Retrieved from [Link]

-

NIH. (2024, June 4). Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. Retrieved from [Link]

-

SpringerLink. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. Retrieved from [Link]

-

ScienceDirect. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More. Retrieved from [Link]

-

Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

-

MDPI. (n.d.). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl indole, 603-76-9. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. labinsights.nl [labinsights.nl]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 18. mdpi.com [mdpi.com]

A Theoretical Investigation into the Electronic Landscape of 6-Ethynyl-1-methyl-1H-indole: A Guide for Researchers and Drug Development Professionals

Abstract

Indole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and tunable electronic properties.[1] This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of a specific, promising derivative: 6-Ethynyl-1-methyl-1H-indole. While direct experimental data on this molecule is nascent, this document leverages established computational methodologies and insights from studies on analogous indole systems to outline a robust protocol for its characterization.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both a "how-to" for computational analysis and a deeper understanding of the causality behind the predicted electronic behavior.

Introduction: The Significance of Functionalized Indoles

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic compounds with significant biological activity.[1] The electronic nature of the indole core is highly sensitive to substitution, allowing for the fine-tuning of its properties for specific applications. The introduction of an ethynyl group at the 6-position and a methyl group at the 1-position of the indole scaffold, as in this compound, is anticipated to significantly modulate its electronic landscape. The electron-withdrawing nature of the ethynyl group, coupled with the electron-donating effect of the N-methyl group, creates a unique electronic profile that warrants in-depth theoretical exploration. Understanding these electronic properties is paramount for predicting molecular interactions, reactivity, and potential applications in areas such as targeted drug design and the development of novel optoelectronic materials.[3][5]

Theoretical Foundations and Computational Strategy

The investigation of molecular electronic properties is greatly facilitated by quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful and accurate tools for studying the electronic structure and spectra of organic molecules, including indole derivatives.[2][4][6]

The Rationale for Method Selection

The choice of computational method and basis set is critical for obtaining reliable results. For the ground-state electronic properties of this compound, we recommend the B3LYP hybrid functional. This functional has consistently provided a good balance between computational cost and accuracy for a wide range of organic molecules.[7] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is a suitable starting point, offering a good description of electron distribution, particularly for systems containing heteroatoms and π-conjugation.[7] To refine the results, especially for excited-state calculations, correlation-consistent basis sets like cc-pVTZ can be employed.[2]

The following diagram illustrates the general workflow for the theoretical investigation:

Figure 1: A generalized workflow for the computational analysis of this compound.

Step-by-Step Computational Protocol

-

Molecular Structure Generation: The initial 3D structure of this compound can be built using any standard molecular modeling software.

-

Geometry Optimization: A full geometry optimization should be performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step is crucial to find the most stable conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is necessary to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Calculation of Ground-State Electronic Properties: From the optimized geometry, a range of important electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.[8] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[8][9]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

-

Dipole Moment: The dipole moment provides a measure of the overall polarity of the molecule, which influences its solubility and intermolecular forces.

-

-

Excited-State Calculations and Simulated Spectra: To investigate the optical properties, Time-Dependent DFT (TD-DFT) calculations are performed. This allows for the prediction of:

-

UV-Visible Absorption Spectrum: The calculation will yield the excitation energies (which can be converted to wavelengths) and the corresponding oscillator strengths, which are related to the intensity of the absorption peaks.

-

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions can provide insights into the character of the excited states (e.g., π-π* or n-π* transitions).

-

Predicted Electronic Properties and Their Implications

Based on studies of similarly substituted indoles, we can anticipate the following electronic characteristics for this compound.[5][6][7]

Frontier Molecular Orbitals and Reactivity

The ethynyl group at the 6-position is expected to act as an electron-withdrawing group, leading to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted indole. The N-methyl group, being electron-donating, will have an opposing effect, though likely less pronounced. The interplay of these substituents will determine the precise HOMO-LUMO gap. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.[8]

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties

| Property | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | Lower than 1-methylindole | Reduced electron-donating ability |

| LUMO Energy | Lower than 1-methylindole | Increased electron-accepting ability |

| HOMO-LUMO Gap | Potentially smaller than indole | Increased reactivity, potential for red-shifted absorption |

| Ionization Potential | Higher than 1-methylindole | More energy required to remove an electron |

| Electron Affinity | Higher than 1-methylindole | Greater tendency to accept an electron |

Molecular Electrostatic Potential and Intermolecular Interactions

The MEP map is predicted to show a region of negative electrostatic potential (electron-rich) around the nitrogen atom of the indole ring and the triple bond of the ethynyl group. Conversely, the hydrogen atoms will exhibit positive electrostatic potential (electron-poor). This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions.

Optical Properties and Potential Applications

The presence of the ethynyl group is expected to extend the π-conjugated system of the indole ring, which will likely result in a bathochromic (red) shift in the UV-visible absorption spectrum compared to the parent indole. TD-DFT calculations will be instrumental in predicting the exact position and intensity of the absorption maxima. Molecules with tunable absorption and emission properties are of great interest in the development of fluorescent probes and optoelectronic materials.[3][5] The substituent-dependent nature of these properties in ethenyl indoles has been demonstrated, and a similar trend is expected here.[6][10]

The following diagram illustrates the key electronic properties and their relationships:

Figure 2: Interrelationship of the electronic properties of this compound and their implications.

Self-Validating Systems and Experimental Correlation

While theoretical calculations provide powerful predictive insights, it is crucial to establish their reliability. This can be achieved through:

-

Benchmarking: The chosen computational methodology (functional and basis set) should ideally be benchmarked against experimental data for closely related indole derivatives for which such data is available.[2][4]

-

Comparison with Multiple Methods: For critical properties, calculations can be performed with different functionals or even higher levels of theory (e.g., CASPT2 for excited states) to ensure the robustness of the predictions.[2]

-

Experimental Validation: Ultimately, the theoretical predictions should be validated by experimental measurements. Techniques such as UV-Vis spectroscopy, cyclic voltammetry (to estimate HOMO/LUMO levels), and X-ray crystallography can provide direct experimental counterparts to the calculated properties.[3]

Conclusion

The theoretical investigation of this compound offers a powerful and cost-effective means to elucidate its fundamental electronic properties. By employing a robust computational strategy centered on DFT and TD-DFT, researchers can gain valuable insights into its reactivity, intermolecular interactions, and optical characteristics. This knowledge is instrumental in guiding further experimental work and in rationally designing novel molecules with tailored properties for applications in drug discovery and materials science. The framework presented in this guide provides a comprehensive and scientifically rigorous approach to unlocking the potential of this and other functionalized indole derivatives.

References

- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Source not specified.

-

Design, Synthesis, and Optoelectronic Properties of π-Expanded Indoloindolizines. (2024). ChemRxiv. [Link]

- Rotationally resolved electronic spectroscopy of 6-methylindole. (2021). Radboud Repository.

- Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. (n.d.). RSC Publishing.

- HOMO and LUMO energy levels of the molecular orbitals for indole,... (n.d.).

-

Optical properties of 3-substituted indoles. (2020). PMC - NIH. [Link]

- Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. (n.d.).

- Rotationally Resolved Electronic Spectroscopy of 6-Methylindole: Structures, Transition moments, and Permanent Dipole Moments of Ground and Excited Singlet States. (2025).

- Synthesis, structural, TD-DFT, and optical characteristics of indole derivatives. (n.d.).

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PMC - PubMed Central. [Link]

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul

-

Excited-state electronic properties of 6-methylisoxanthopterin (6-MI): an experimental and theoretical study. (2012). PubMed. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC - NIH. [Link]

- Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (n.d.).

- Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (n.d.). Advanced Journal of Chemistry, Section A.

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. [Link]

- Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025). Engineered Science Publisher.

- Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. (2023). Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR.

- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2025). Source not specified.

- Visible light-mediated chemistry of indoles and related heterocycles. (2019). RSC Publishing.

- (PDF) Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2025).

-

Optical properties of 3-substituted indoles. (2020). PubMed. [Link]

- ACS Catalysis Journal. (n.d.).

Sources

- 1. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. Optical properties of 3-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 6-Ethynyl-1-methyl-1H-indole

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Arylalkynyl Indoles

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an invaluable tool in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals with diverse biological activities, including anticancer, antiviral, and antihypertensive properties. The combination of the indole nucleus with an arylalkynyl moiety via the Sonogashira coupling generates compounds of significant interest in drug discovery, offering rigid scaffolds for probing protein-ligand interactions and serving as key intermediates for further molecular elaboration. This document provides a detailed guide to the Sonogashira coupling protocol using 6-ethynyl-1-methyl-1H-indole as a key building block for the synthesis of novel 6-substituted indole derivatives.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While the precise intermediates can be debated, the overall pathway provides a robust framework for understanding and optimizing the reaction.

The Palladium Cycle:

-

Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂.

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.

A copper-free variant of the Sonogashira coupling also exists, which is advantageous in situations where copper may interfere with subsequent reactions or pose toxicity concerns. In this case, the palladium catalyst mediates the entire process, although the deprotonation of the alkyne can be more challenging.

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide. The reaction conditions are based on established methods for similar heterocyclic systems and can be optimized for specific substrates.[4]

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)[5]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Nitrogen or argon inlet

-

Septa

-

Syringes

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Caption: Figure 2: Experimental Workflow for the Sonogashira Coupling.

Step-by-Step Method:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.1 mmol, 1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2.0 mol%), and copper(I) iodide (0.04 mmol, 4.0 mol%).

-

Solvent and Base Addition: Evacuate and backfill the flask with nitrogen or argon three times. Through a septum, add anhydrous tetrahydrofuran (10 mL) followed by anhydrous triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-60 °C.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(arylethynyl)-1-methyl-1H-indole.

Data Presentation and Parameter Optimization

The success of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Recommended | Rationale & Considerations |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | A robust, air-stable Pd(II) precatalyst that is widely used and commercially available. Other common catalysts include Pd(PPh₃)₄. |

| Copper Co-catalyst | CuI | Essential for the classical Sonogashira reaction, facilitating the formation of the copper acetylide.[6] |

| Ligand | PPh₃ (from catalyst) | Triphenylphosphine is a standard ligand. For challenging substrates, more electron-rich or bulky phosphine ligands may improve yields. |

| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent. Other amine bases like diisopropylethylamine (DIPEA) can also be used.[4] |

| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence reaction rates and solubility of reagents.[7] THF is a good starting point for many substrates. |